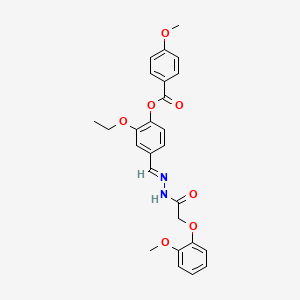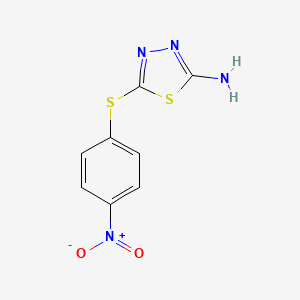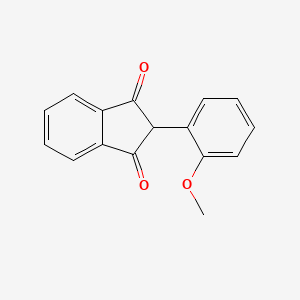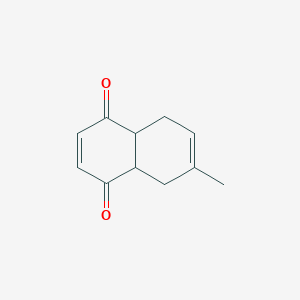
methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation, crystallization, or filtration.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazinecarboxylates.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N’-(4-nitrobenzylidene)benzohydrazide: A similar compound with a benzohydrazide group instead of a hydrazinecarboxylate group.
N-(4-nitrobenzylidene)naphthalen-1-amine: Another related compound with a naphthalen-1-amine moiety.
Uniqueness
Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H9N3O4 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
methyl N-[(E)-(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+ |
Clave InChI |
BOHLDNPMHREUCY-UXBLZVDNSA-N |
SMILES isomérico |
COC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)

![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)
![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)

![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

